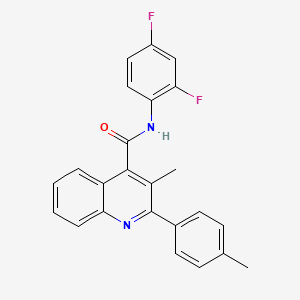![molecular formula C26H22ClN3O B3734009 4-{[4-(4-chlorophenyl)-1-piperazinyl]carbonyl}-2-phenylquinoline](/img/structure/B3734009.png)
4-{[4-(4-chlorophenyl)-1-piperazinyl]carbonyl}-2-phenylquinoline
説明
4-{[4-(4-chlorophenyl)-1-piperazinyl]carbonyl}-2-phenylquinoline, also known as CPQ, is a chemical compound that has been extensively studied for its potential applications in scientific research. CPQ is a quinoline derivative that has shown promising results in various biological assays, including as a potential anti-cancer agent.
科学的研究の応用
4-{[4-(4-chlorophenyl)-1-piperazinyl]carbonyl}-2-phenylquinoline has been widely studied for its potential applications in scientific research. One of the major areas of research is its anti-cancer activity. 4-{[4-(4-chlorophenyl)-1-piperazinyl]carbonyl}-2-phenylquinoline has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It works by inducing apoptosis, or programmed cell death, in cancer cells. 4-{[4-(4-chlorophenyl)-1-piperazinyl]carbonyl}-2-phenylquinoline has also been shown to inhibit the migration and invasion of cancer cells, which are important processes in cancer metastasis.
作用機序
The mechanism of action of 4-{[4-(4-chlorophenyl)-1-piperazinyl]carbonyl}-2-phenylquinoline is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are important for cancer cell growth and survival. 4-{[4-(4-chlorophenyl)-1-piperazinyl]carbonyl}-2-phenylquinoline has been shown to inhibit the Akt/mTOR signaling pathway, which is involved in cell growth and survival. It also inhibits the NF-κB signaling pathway, which is involved in inflammation and cancer progression. Additionally, 4-{[4-(4-chlorophenyl)-1-piperazinyl]carbonyl}-2-phenylquinoline has been shown to induce oxidative stress in cancer cells, which can lead to apoptosis.
Biochemical and Physiological Effects:
4-{[4-(4-chlorophenyl)-1-piperazinyl]carbonyl}-2-phenylquinoline has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that 4-{[4-(4-chlorophenyl)-1-piperazinyl]carbonyl}-2-phenylquinoline can induce apoptosis in cancer cells, inhibit cell proliferation, and inhibit the migration and invasion of cancer cells. In vivo studies have shown that 4-{[4-(4-chlorophenyl)-1-piperazinyl]carbonyl}-2-phenylquinoline can inhibit tumor growth and metastasis in animal models of cancer.
実験室実験の利点と制限
One of the major advantages of 4-{[4-(4-chlorophenyl)-1-piperazinyl]carbonyl}-2-phenylquinoline is its potential as a novel anti-cancer agent. It has shown promising results in various biological assays, and its mechanism of action is unique from other anti-cancer agents. Additionally, 4-{[4-(4-chlorophenyl)-1-piperazinyl]carbonyl}-2-phenylquinoline is relatively easy to synthesize and can be obtained in good yields. However, there are also some limitations to using 4-{[4-(4-chlorophenyl)-1-piperazinyl]carbonyl}-2-phenylquinoline in lab experiments. One limitation is its potential toxicity, as it has been shown to induce oxidative stress in cells. Another limitation is its relatively low solubility in aqueous solutions, which can make it difficult to use in certain assays.
将来の方向性
There are several future directions for research on 4-{[4-(4-chlorophenyl)-1-piperazinyl]carbonyl}-2-phenylquinoline. One area of research is to further elucidate its mechanism of action, particularly in relation to its effects on the Akt/mTOR and NF-κB signaling pathways. Another area of research is to optimize its synthesis method to improve its yield and purity. Additionally, 4-{[4-(4-chlorophenyl)-1-piperazinyl]carbonyl}-2-phenylquinoline could be further evaluated for its potential applications in other disease models, such as inflammation and neurodegenerative diseases. Finally, 4-{[4-(4-chlorophenyl)-1-piperazinyl]carbonyl}-2-phenylquinoline could be further developed as a potential anti-cancer drug candidate, with further studies on its toxicity and efficacy in animal models.
特性
IUPAC Name |
[4-(4-chlorophenyl)piperazin-1-yl]-(2-phenylquinolin-4-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22ClN3O/c27-20-10-12-21(13-11-20)29-14-16-30(17-15-29)26(31)23-18-25(19-6-2-1-3-7-19)28-24-9-5-4-8-22(23)24/h1-13,18H,14-17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLOHPVLPZCYOKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)Cl)C(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(4-Chlorophenyl)piperazin-1-yl]-(2-phenylquinolin-4-yl)methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B3733932.png)
![1-sec-butyl-3-methyl-5-(2,3,4-trimethoxy-6-methylphenyl)-1,4-dihydroimidazo[4,5-c]pyrazole](/img/structure/B3733936.png)
![2-({[4-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-2-pyrimidinyl]amino}methyl)-6-methyl-4(3H)-pyrimidinone](/img/structure/B3733944.png)

![3-chloro-N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B3733955.png)
![5-(4-chlorophenyl)-2-(4-methyl-1-piperidinyl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3733962.png)
![5-(2-furyl)-2-(4-methyl-1-piperidinyl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3733970.png)
![2-[(5-cyano-4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-phenylpropanamide](/img/structure/B3733977.png)
![2-[(5-cyano-4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(4-ethylphenyl)propanamide](/img/structure/B3733979.png)
![2-[(5-cyano-4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(2-methoxyphenyl)propanamide](/img/structure/B3733983.png)
![2-[(5-chloro-2-nitrobenzoyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide](/img/structure/B3733996.png)
![5-[2-(cyclopentyloxy)phenyl]-1-(4-pyridinylmethyl)-1,4-dihydroimidazo[4,5-c]pyrazole](/img/structure/B3734017.png)
![6-{1-[(3-chloro-6-methylpyrazolo[1,5-a]pyrimidin-2-yl)carbonyl]piperidin-3-yl}pyrimidin-4(3H)-one](/img/structure/B3734029.png)
![5-(1,3-dimethyl-1H-pyrazol-5-yl)-1-(1-phenylethyl)-1,4-dihydroimidazo[4,5-c]pyrazole](/img/structure/B3734030.png)